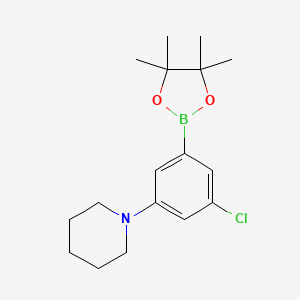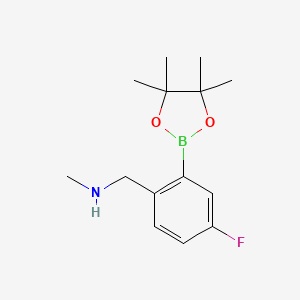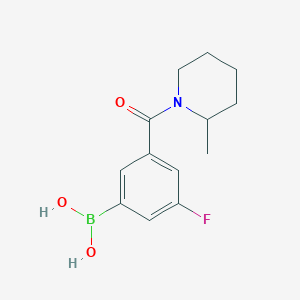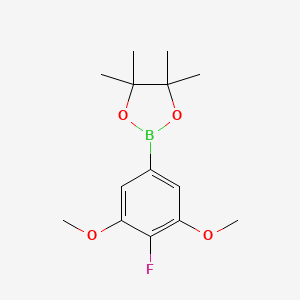
3-Allylbenzaldehyde
Overview
Description
3-Allylbenzaldehyde: is an organic compound with the molecular formula C10H10O . It is an aromatic aldehyde featuring an allyl group attached to the benzene ring. This compound is known for its distinctive structure and reactivity, making it a valuable intermediate in various chemical syntheses .
Mechanism of Action
Target of Action
3-Allylbenzaldehyde is a type of benzaldehyde that has been shown to have significant antifungal activity . The primary targets of this compound are the cellular antioxidation components of fungi, such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in protecting the cell against oxidative damage. By targeting these enzymes, this compound disrupts the cellular antioxidation system, leading to an increase in oxidative stress within the fungal cell .
Mode of Action
This compound interacts with its targets by disrupting the cellular antioxidation system of fungi . This disruption is achieved through the oxidation of reactive aldehydes to their corresponding carboxylic acids . The increase in oxidative stress within the fungal cell leads to a destabilization of cellular redox homeostasis, inhibiting microbial growth .
Biochemical Pathways
It is known that the compound disrupts the cellular antioxidation system, which is crucial for maintaining cellular redox homeostasis . This disruption could potentially affect various biochemical pathways within the cell, leading to an increase in oxidative stress and subsequent inhibition of microbial growth .
Pharmacokinetics
Like other benzaldehydes, it is expected to be absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys . The impact of these properties on the bioavailability of this compound is currently unknown and would require further investigation.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of cellular antioxidation systems in fungi . This disruption leads to an increase in oxidative stress within the cell, destabilizing cellular redox homeostasis and inhibiting microbial growth
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its ability to interact with its targets . Furthermore, the specific environment within the fungal cell, such as the redox state, can also influence the compound’s efficacy . Understanding these environmental influences is crucial for optimizing the use of this compound as an antifungal agent.
Biochemical Analysis
Biochemical Properties
3-Allylbenzaldehyde is known to participate in various biochemical reactions. It serves as a synthetic intermediate for the synthesis of 3-aminoflavones . Flavonoids, including 3-aminoflavones, have been studied for their antiproliferative activity and in vitro cytotoxicity
Cellular Effects
Its derivative compounds, such as 3-aminoflavones, have shown antiproliferative activity and in vitro cytotoxicity This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to participate in the synthesis of 3-aminoflavones This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions:
Allylation of Benzaldehyde: One common method involves the allylation of benzaldehyde using allyl bromide in the presence of a base such as potassium carbonate.
Oxidation of 3-Allyltoluene: Another method involves the oxidation of 3-allyltoluene using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of 3-allylbenzaldehyde often involves the allylation of benzaldehyde due to its simplicity and cost-effectiveness. The reaction is typically scaled up using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Allylbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield 3-allylbenzyl alcohol.
Substitution: The compound can undergo electrophilic substitution reactions on the benzene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed:
Oxidation: 3-Allylbenzoic acid.
Reduction: 3-Allylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the substituent used.
Scientific Research Applications
Chemistry: 3-Allylbenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways involving aldehydes. It is also used in the synthesis of biologically active compounds .
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities. It is used in the development of new drugs and therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and polymers. It is also employed in the synthesis of specialty chemicals and materials .
Comparison with Similar Compounds
Benzaldehyde: Similar to 3-allylbenzaldehyde but lacks the allyl group.
Cinnamaldehyde: Contains a phenylpropene group instead of an allyl group.
3-Allyltoluene: Similar structure but with a methyl group instead of an aldehyde group.
Uniqueness: this compound is unique due to the presence of both an aldehyde and an allyl group, which imparts distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wide range of reactions, making it a valuable compound in various fields .
Properties
IUPAC Name |
3-prop-2-enylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-4-9-5-3-6-10(7-9)8-11/h2-3,5-8H,1,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEDNSFBFPTFIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=CC=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621639 | |
| Record name | 3-(Prop-2-en-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21156-91-2 | |
| Record name | 3-(Prop-2-en-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
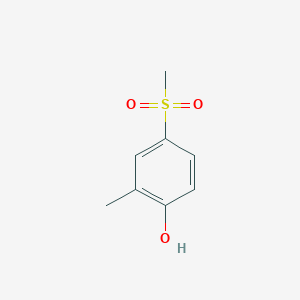
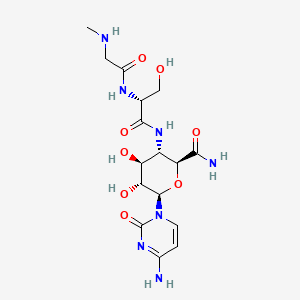
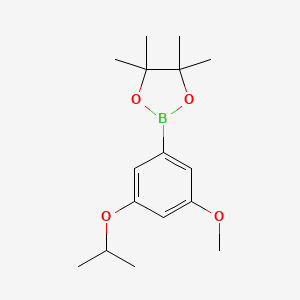

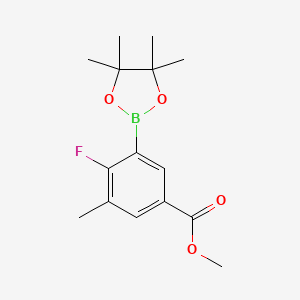

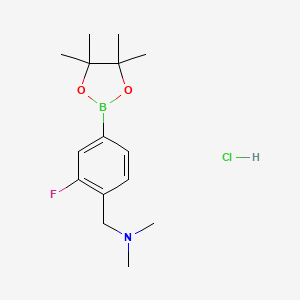
![2-[2-(Bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3049522.png)

